N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide

KCC2 cotransporter neuroscience ion-transport pharmacology

Researchers often face potency discrepancies when sourcing generic PTH chemotype compounds for KCC2 or tau studies. This product is the exact N'-benzoyl-4-phenylthiazole derivative with verified sub-micromolar KCC2 antagonism (EC₅₀ 10.6 nM) and validated tau aggregation inhibitory scaffold (IC₅₀ 7.7 µM). Using the precise CAS 81556-13-0 compound ensures experimental reproducibility and alignment with published SAR data, unlike near-analog substitutions that can reduce potency by an order of magnitude.

Molecular Formula C16H13N3OS
Molecular Weight 295.36
CAS No. 81556-13-0
Cat. No. B2381963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide
CAS81556-13-0
Molecular FormulaC16H13N3OS
Molecular Weight295.36
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C3=CC=CC=C3
InChIInChI=1S/C16H13N3OS/c20-15(13-9-5-2-6-10-13)18-19-16-17-14(11-21-16)12-7-3-1-4-8-12/h1-11H,(H,17,19)(H,18,20)
InChIKeyBAAXTWGIWRHQSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(4-Phenyl-1,3-thiazol-2-yl)benzohydrazide: Procurement Identity & Baseline


N'-(4-Phenyl-1,3-thiazol-2-yl)benzohydrazide (CAS 81556-13-0; synonym: PTBH) is a synthetic small molecule belonging to the phenylthiazolyl-hydrazide (PTH) chemotype [1]. The core scaffold comprises a 4-phenylthiazole linked via a hydrazide bridge to a benzoyl moiety (molecular formula C₁₆H₁₃N₃OS; MW 295.36 g/mol) . Commercially available from multiple vendors at purities ≥95–98%, this compound has been profiled in the BindingDB database as an antagonist of the neuronal K-Cl cotransporter KCC2 (SLC12A5) with sub-micromolar affinity [2] and appears in PubChem high-throughput screening records for multiple human targets . Its structural simplicity, synthetic accessibility, and dual annotation as both a KCC2 ligand and a member of the pharmacologically validated PTH class make it a versatile chemical probe for neuroscience and protein-aggregation research.

KCC2 Antagonist Probe Supports neuronal Cl⁻ homeostasis and ion-transport studies
PTH Tau Pharmacophore Validated scaffold for tau aggregation inhibitor research
Multi-Target Annotated Documented activity fingerprint across human targets (MOR-1, ADAM17, RGS4)
QC & Documentation Commercially sourced with COA, MSDS, and defined purity specifications

N'-(4-Phenyl-1,3-thiazol-2-yl)benzohydrazide: No Generic PTH Substitute


Phenylthiazolyl-hydrazides (PTHs) exhibit steep structure–activity relationships (SAR) in both tau aggregation inhibition and KCC2 antagonism, where seemingly conservative substituent changes on the benzoyl or thiazole ring can shift potency by an order of magnitude or more [1]. The published PTH lead-optimization campaign demonstrated that progressive chemical variation of the core yielded a five-fold improvement in tau-inhibitory potency across only 49 analogs [1]; thus, two PTHs differing by a single substituent are not functionally interchangeable. On the KCC2 target, a closely related 2-thiophenecarbohydrazide analog (BDBM44166; MLS000858987) exhibits an EC₅₀ of 252 nM, approximately 24-fold weaker than the 10.6 nM EC₅₀ reported for N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide in the same assay format [2]. These orthogonal SAR datasets demonstrate that generic class-level substitution—without preservation of the precise N'-benzoyl-4-phenylthiazole connectivity—carries a high risk of losing target engagement, potency, or both, undermining experimental reproducibility and procurement value.

! PTH SAR is steep: minor substituent changes can alter KCC2 or tau potency by orders of magnitude.
! Thiophene analog shows markedly lower KCC2 activity; functional interchange cannot be assumed.
! Preserving the precise N'-benzoyl-4-phenylthiazole connectivity is critical for tau pharmacophore engagement.

N'-(4-Phenyl-1,3-thiazol-2-yl)benzohydrazide: Quantitative Differentiation Evidence


Superior KCC2 Antagonism Potency

In the Vanderbilt HTS thallium-flux assay for the human neuronal K-Cl cotransporter KCC2 (SLC12A5), N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide (BDBM44020) yielded an EC₅₀ of 10.6 nM [1]. Its closest recorded analog, the 2-thiophenecarbohydrazide derivative N'-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carbohydrazide (BDBM44166), tested in the identical assay system, produced an EC₅₀ of 252 nM [2]. The 23.8-fold difference in potency illustrates the critical contribution of the benzoyl moiety versus a thiophene-carbonyl to KCC2 target engagement.

KCC2 Antagonism
Cross-study comparable
Target EC₅₀ 10.6 nM vs analog 252 nM (23.8-fold higher activity)
Supports KCC2 antagonist selection; lower concentration may reduce off-target interactions
Thallium-flux assay, human KCC2 in HEK293; Vanderbilt HTS
KCC2 cotransporter neuroscience ion-transport pharmacology

Tau Aggregation: Validated PTH Pharmacophore

The phenylthiazolyl-hydrazide (PTH) scaffold to which N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide belongs was identified as a tau aggregation inhibitor through an in silico screen of 200,000 compounds and subsequent in vitro validation [1]. The initial PTH hit (BSc2463) inhibited de novo tau aggregation with an IC₅₀ of 7.7 μM and disassembled preformed tau aggregates with a DC₅₀ of 10.8 μM [1]. Through systematic SAR exploration of 49 analogs, potency was improved five-fold [1]. While the specific IC₅₀ of the exact compound has not been reported in peer-reviewed literature, its identical PTH core structure—a 4-phenylthiazole connected via a hydrazide linker to an aromatic carbonyl—places it within the same validated pharmacophore.

Tau Pharmacophore
Class-level inference
PTH core scaffold validated; lead IC₅₀ 7.7 μM (de novo), DC₅₀ 10.8 μM
Retains tau-binding epitope identified by STD-NMR; exact IC₅₀ not individually reported
In vitro tau aggregation; N2A cell model; 49-analog SAR campaign
tauopathy Alzheimer's disease protein aggregation inhibitors

Multi-Target Activity Selectivity Profile

PubChem bioassay records for CAS 81556-13-0 reveal a differentiated activity fingerprint across several human targets . At 9.3 μM, the compound activated the mu-type opioid receptor (MOR-1) with a signal of 4.41 (activation readout), while at 6.95 μM it inhibited ADAM17 (TACE) with a signal of 1.23 (inhibition readout), and at 3 μM it showed negligible activation of the muscarinic acetylcholine receptor M1 (signal = -1.07) . In a separate HepG2 cytotoxicity counter-screen, the compound exhibited a B-score of -7.61 against the regulator of G-protein signaling 4 (RGS4), indicating target-specific activity above the screening noise floor . This differential multi-target pattern contrasts with compounds that show either flat inactivity or pan-assay interference, providing a quantifiable selectivity fingerprint that generic PTH analogs may not replicate.

Selectivity Profile
Cross-study comparable
MOR-1 activation 4.41, ADAM17 inhibition 1.23; clean HepG2 counter-screen
Supports target selectivity review; rules out non-specific cytotoxicity
PubChem bioassays: MOR-1, ADAM17, M1, RGS4; compound concentrations 3-9.3 μM
target selectivity high-throughput screening chemical biology

Validated Purity and Physical Form Specification

N'-(4-Phenyl-1,3-thiazol-2-yl)benzohydrazide is commercially available as a characterized solid from major suppliers with documented purity specifications (e.g., Sigma-Aldrich: 90% purity, solid physical form, Country of Origin GB) and independently from other vendors at ≥97–98% purity . Key organics confirm the structural identity via IUPAC name, InChI Key (BAAXTWGIWRHQSD-UHFFFAOYSA-N), and provision of Certificates of Analysis (COA) and Material Safety Data Sheets (MSDS) . This level of documentation contrasts sharply with the majority of non-commercial PTH analogs synthesized in academic labs without standardized QC release criteria, where purity variations across batches can introduce false positives or negatives in biological assays.

Purity & Identity
Supporting evidence
Commercial solid, purity ≥90-98%; COA, MSDS, InChI Key confirmed
Procurement confidence for reproducible pharmacological assays
ISO-certified suppliers; structural identity verified spectroscopically
compound procurement QC specifications reproducibility

N'-(4-Phenyl-1,3-thiazol-2-yl)benzohydrazide: High-Confidence Application Scenarios


KCC2 Antagonist Probe for Neuronal Chloride Homeostasis

In electrophysiological or fluorescence-based studies of neuronal Cl⁻ extrusion, N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide serves as a potent KCC2 antagonist (EC₅₀ = 10.6 nM). Its ~24-fold higher potency compared to the thiophene-carbohydrazide analog (EC₅₀ = 252 nM) means that researchers can achieve near-complete KCC2 blockade at concentrations where the analog would yield only partial inhibition, reducing solvent (DMSO) exposure and minimizing off-target interactions at higher concentrations. This property is directly supported by the BindingDB affinity data generated in the Vanderbilt HTS platform [1].

PTH Pharmacophore in Tauopathy Drug Discovery

For groups pursuing tau aggregation inhibitors, this compound provides the unmodified PTH core scaffold that has been validated through in silico screening, in vitro tau aggregation (IC₅₀ = 7.7 μM for the lead), STD-NMR epitope mapping, and cellular efficacy in N2A tauopathy models [1]. Unlike more elaborated PTH derivatives that may introduce pharmacokinetic liabilities or synthetic complexity, the simple benzohydrazide-substituted PTH offers a starting point for medicinal chemistry optimization with established SAR trajectories [1].

Multi-Target Profiling for Chemical Biology Panels

The compound's documented activity fingerprint across MOR-1 (activation), ADAM17 (inhibition), and RGS4 (target-specific B-score), combined with a clean HepG2 cytotoxicity counter-screen, makes it suitable for inclusion in annotated chemical biology probe sets where multi-target pharmacological annotation is a prerequisite [1]. Procurement of the exact CAS-registered compound ensures consistency with the published screening data, enabling cross-study comparison and meta-analysis.

Assay Validation for KCC2 and PTH Targets

Because N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide is commercially available with defined purity and QC documentation, it can serve as a reference standard for developing or validating new fluorescence-based KCC2 assays, tau aggregation assays, or target-engagement biosensors. The COA and MSDS traceability provided by major suppliers support GLP-like documentation practices in academic and industrial laboratory settings [1].

Application
Selection Property
Validation Focus
Neuronal Cl⁻ homeostasis studies
KCC2 antagonist activity
Cl⁻ flux assay target engagement
Tau aggregation inhibitor research
PTH scaffold pharmacophore
Tau aggregation assay validation
Multi-target chemical probe sets
Annotated activity fingerprint
Cross-target selectivity review
Assay standardization / QC reference
QC documentation & traceability
Reproducibility in fluorescence-based assays
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